molecular formula C11H17N5 B11731725 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11731725
M. Wt: 219.29 g/mol
InChI Key: KJDYLIPNBRBAOH-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3/h5-7,12H,4,8H2,1-3H3

InChI Key

KJDYLIPNBRBAOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in various biological processes. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₂H₁₈N₄
Molecular Weight 218.30 g/mol
CAS Number 1177349-76-6

Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazole compounds have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
  • Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects, which may contribute to their therapeutic potential in treating inflammatory diseases .

Efficacy Against Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell Line IC50 (µM) Mechanism Reference
MCF73.79Induces apoptosis
SF26812.50Inhibits cell proliferation
NCI-H46042.30Kinase inhibition and apoptosis induction
A54926.00Autophagy induction without apoptosis

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study by Bouabdallah et al. reported significant cytotoxic potential against Hep2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for related pyrazole compounds .
  • Mechanistic Insights : Wei et al. highlighted that certain pyrazole derivatives inhibited A549 growth effectively, indicating a potential role in lung cancer treatment .
  • Inhibition Studies : Zheng et al. synthesized new pyrazole derivatives that showed maximum inhibition against lung cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .

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